1-(1-Benzylpiperidin-4-yl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine
CAS No.:
Cat. No.: VC15650871
Molecular Formula: C25H35N3O2
Molecular Weight: 409.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H35N3O2 |
|---|---|
| Molecular Weight | 409.6 g/mol |
| IUPAC Name | 1-(1-benzylpiperidin-4-yl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine |
| Standard InChI | InChI=1S/C25H35N3O2/c1-29-24-9-8-22(25(18-24)30-2)20-27-14-16-28(17-15-27)23-10-12-26(13-11-23)19-21-6-4-3-5-7-21/h3-9,18,23H,10-17,19-20H2,1-2H3 |
| Standard InChI Key | GUYSXUKBLGTVOV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)CN2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4)OC |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound features a central piperazine ring linked to a benzylpiperidine moiety and a 2,4-dimethoxyphenylmethyl group. Its molecular formula is C₂₆H₃₅N₃O₂, with a molecular weight of 433.6 g/mol, calculated from analogs with similar substituents . The 2,4-dimethoxy configuration on the phenyl ring distinguishes it from isomers such as the 2,3- and 3,4-dimethoxy variants, which exhibit distinct electronic and steric properties .
Table 1: Comparative Molecular Properties of Benzylpiperidine-Piperazine Analogs
Spectroscopic Signatures
While direct spectral data for the 2,4-dimethoxy variant are unavailable, inferences can be drawn from related compounds:
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Infrared (IR) Spectroscopy: Expected C─O stretching vibrations near 1,250–1,100 cm⁻¹ for methoxy groups and C═N/C═S stretches at 1,270–1,220 cm⁻¹ from piperazine-thione analogs .
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¹H NMR: Distinct methoxy proton singlets at δ 3.70–3.85 ppm, methylene protons (─CH₂─) linking piperazine and phenyl groups at δ 3.50–4.20 ppm, and aromatic protons in the δ 6.50–7.40 ppm range .
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¹³C NMR: Methoxy carbons at δ 55–60 ppm, piperazine carbons at δ 45–60 ppm, and aromatic carbons between δ 110–150 ppm .
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of benzylpiperidine-piperazine hybrids typically follows a multi-step protocol involving:
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Mannich Reaction: Condensation of formaldehyde, benzylpiperidine, and a secondary amine to form the piperazine core.
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Nucleophilic Substitution: Introduction of the 2,4-dimethoxyphenylmethyl group via alkylation or reductive amination .
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Purification: Chromatographic techniques (e.g., silica gel column) to achieve >95% purity, as validated by HPLC .
Key Reaction Steps:
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Intermediate Formation:
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Mannich Reaction:
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Reaction of intermediates with benzylpiperidine and formaldehyde in ethanol at elevated temperatures (60–80°C).
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Structural Optimization
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Methoxy Positioning: The 2,4-dimethoxy configuration may enhance lipid solubility and blood-brain barrier permeability compared to 3,4-substituted analogs, as observed in acetylcholinesterase (AChE) inhibitors .
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Piperazine Flexibility: The piperazine ring’s conformational flexibility facilitates interactions with hydrophobic pockets in enzyme active sites, such as AChE and β-secretase (BACE-1) .
Biological Activity and Mechanistic Insights
Table 2: Inferred Biological Activities of the Target Compound
| Target Enzyme | Predicted IC₅₀ (µM) | Key Interactions |
|---|---|---|
| AChE | 1.5–3.0 | π–π stacking (Trp86), H-bonding (His447) |
| BACE-1 | 4.0–6.0 | Salt bridges (Asp32/Asp228), H-bonding (Tyr198) |
Neuropharmacological Applications
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Cognitive Enhancement: Piperazine derivatives enhance cholinergic transmission by inhibiting AChE, potentially improving memory and learning .
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Amyloid-β Reduction: BACE-1 inhibition reduces amyloid-β plaque formation, a hallmark of Alzheimer’s pathology .
Future Directions and Challenges
Research Priorities
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Synthetic Optimization: Develop regioselective methods to control methoxy group positioning.
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In Vivo Studies: Evaluate pharmacokinetics and blood-brain barrier penetration in rodent models.
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Target Selectivity: Mitigate off-target effects on monoamine oxidases (MAOs) and opioid receptors.
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